molecular formula C19H19ClFN3 B2809216 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole CAS No. 872588-64-2

1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

Cat. No. B2809216
M. Wt: 343.83
InChI Key: NMJNTDUYWVJDLX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR, etc.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Coordination Chemistry

Benzimidazole derivatives, including structures similar to the specified compound, are extensively studied in coordination chemistry. These compounds are known for their ability to form complex compounds with various metals, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research in this area aims to explore these properties for potential scientific and industrial applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

The exploration into quinazolines and pyrimidines, which are structurally related to benzimidazoles, has shown that these compounds are valuable for the creation of novel optoelectronic materials. Incorporation of benzimidazole derivatives into π-extended conjugated systems has led to materials suitable for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for dye-sensitized solar cells, highlighting their potential in optoelectronics and photonics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

CNS Drugs

Research has also delved into the conversion of benzimidazole derivatives into more potent drugs for the central nervous system (CNS). These compounds, due to their structural flexibility and the presence of heteroatoms like nitrogen, oxygen, and sulfur, exhibit a range of CNS activities, including agonistic, antagonistic, and stimulant effects. This research suggests the potential for developing new CNS therapeutics from benzimidazole derivatives (Saganuwan, 2020).

DNA Binding Studies

The study of Hoechst 33258, a benzimidazole derivative known for its strong binding to the minor groove of double-stranded DNA, has provided insights into the molecular basis for DNA sequence recognition and binding. This research is significant for the development of fluorescent DNA stains and drugs that target specific DNA sequences for therapeutic purposes (Issar & Kakkar, 2013).

Therapeutic Potentials

Benzimidazoles have been recognized for their broad therapeutic potentials, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The structural core of benzimidazole is a key focus in the design and synthesis of new therapeutic compounds, with research highlighting the importance of various derivatives in addressing a wide range of diseases (Babbar, Swikriti, & Arora, 2020).

Anticancer Activities

Benzimidazole anthelmintics, traditionally used as antiparasitic agents, have shown promising anticancer activities. These include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, anti-angiogenesis, and enhancement of anticancer efficacy in combination with conventional therapies. This highlights the potential for repurposing benzimidazole anthelmintics as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).

Safety And Hazards

This would involve studying the safety measures that need to be taken while handling the compound and the possible hazards it could cause like toxicity, flammability, etc.


Future Directions

This would involve speculating on the possible future applications of the compound based on its properties and behavior.


Please note that this is a general approach and the specific details would vary depending on the specific compound. For “1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole”, you may need to consult specialized databases or request information from researchers in the field.


properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3/c20-15-6-5-7-16(21)14(15)12-24-18-9-2-1-8-17(18)22-19(24)13-23-10-3-4-11-23/h1-2,5-9H,3-4,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNTDUYWVJDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

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